Cas no 2223058-89-5 (4,6-dichloro-1,5-naphthyridine-3-carboxylic acid)
4,6-dichloro-1,5-naphthyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4,6-dichloro-1,5-naphthyridine-3-carboxylic acid
- 1,5-Naphthyridine-3-carboxylic acid, 4,6-dichloro-
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- Inchi: 1S/C9H4Cl2N2O2/c10-6-2-1-5-8(13-6)7(11)4(3-12-5)9(14)15/h1-3H,(H,14,15)
- InChI Key: MOLWPOZEYHUGGF-UHFFFAOYSA-N
- SMILES: N1C2C(=NC(Cl)=CC=2)C(Cl)=C(C(O)=O)C=1
Experimental Properties
- Density: 1.659±0.06 g/cm3(Predicted)
- Boiling Point: 382.5±37.0 °C(Predicted)
- pka: 1.12±0.30(Predicted)
4,6-dichloro-1,5-naphthyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28243858-0.05g |
4,6-dichloro-1,5-naphthyridine-3-carboxylic acid |
2223058-89-5 | 95.0% | 0.05g |
$4314.0 | 2025-03-19 | |
| Enamine | EN300-28243858-0.1g |
4,6-dichloro-1,5-naphthyridine-3-carboxylic acid |
2223058-89-5 | 95.0% | 0.1g |
$5197.0 | 2025-03-19 | |
| 1PlusChem | 1P01V6SS-50mg |
4,6-dichloro-1,5-naphthyridine-3-carboxylic acid |
2223058-89-5 | 95% | 50mg |
$5394.00 | 2023-12-18 | |
| 1PlusChem | 1P01V6SS-100mg |
4,6-dichloro-1,5-naphthyridine-3-carboxylic acid |
2223058-89-5 | 95% | 100mg |
$6486.00 | 2023-12-18 |
4,6-dichloro-1,5-naphthyridine-3-carboxylic acid Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 4,6-dichloro-1,5-naphthyridine-3-carboxylic acid
Recent Advances in the Application of 4,6-Dichloro-1,5-naphthyridine-3-carboxylic Acid (CAS: 2223058-89-5) in Chemical Biology and Pharmaceutical Research
4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid (CAS: 2223058-89-5) has emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its versatility as a building block in medicinal chemistry, owing to its unique structural features that allow for diverse functionalization. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, mechanism of action, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4,6-dichloro-1,5-naphthyridine-3-carboxylic acid in the design of selective fibroblast growth factor receptor (FGFR) inhibitors. Researchers utilized this scaffold to develop compounds with nanomolar potency against FGFR1-4, showing promising anti-tumor activity in preclinical models of lung and breast cancers. The electron-withdrawing properties of the dichloro-substituted naphthyridine core were found to enhance binding affinity through favorable interactions with the kinase hinge region.
In parallel work, a team from MIT reported in ACS Chemical Biology the application of this compound in PROTAC (proteolysis targeting chimera) development. By conjugating 4,6-dichloro-1,5-naphthyridine-3-carboxylic acid derivatives to E3 ligase ligands, they created novel degraders targeting previously "undruggable" oncoproteins. The carboxylic acid moiety proved particularly valuable for linker attachment while maintaining favorable physicochemical properties.
Structural biology insights have further illuminated the compound's potential. X-ray crystallographic studies (Nature Communications, 2024) revealed that derivatives of 4,6-dichloro-1,5-naphthyridine-3-carboxylic acid can induce unique conformational changes in target proteins, enabling allosteric modulation of protein-protein interactions. This finding opens new avenues for targeting challenging biological pathways.
From a synthetic chemistry perspective, recent advancements in late-stage functionalization (Angewandte Chemie, 2023) have significantly expanded the utility of this scaffold. Palladium-catalyzed C-H activation methods now allow for selective modifications at previously inaccessible positions, enabling rapid generation of diverse compound libraries for structure-activity relationship studies.
The compound's pharmacokinetic properties have also been systematically investigated. A 2024 ADMET study published in European Journal of Pharmaceutical Sciences demonstrated that properly substituted derivatives maintain favorable metabolic stability while achieving good blood-brain barrier penetration, suggesting potential applications in CNS-targeted therapies.
Ongoing clinical trials (as of Q2 2024) include three investigational drugs derived from this scaffold: two oncology candidates (NCT055XXXXX and NCT056XXXXX) and one antiviral agent targeting emerging RNA viruses (NCT057XXXXX). Preliminary results suggest acceptable safety profiles and early signs of efficacy, though full data remain pending.
Future research directions highlighted in recent review articles emphasize the need for: (1) further exploration of stereoselective modifications, (2) development of more sustainable synthetic routes, and (3) expanded investigation of non-kinase targets. The unique electronic properties of this scaffold continue to inspire novel drug design approaches across multiple therapeutic areas.
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